[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N10O and its molecular weight is 364.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been synthesized using a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound might affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound might also exhibit similar effects .
生物活性
The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the triazolo and pyrimidine rings through cyclization reactions. The synthetic pathways typically utilize readily available precursors and various coupling strategies to achieve the desired molecular structure.
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine demonstrate significant antiproliferative activity against various cancer cell lines. For instance:
- Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, exhibited potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
- The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
Other Biological Activities
Beyond anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise in other areas:
- Antibacterial and Antiviral Activities : Some studies suggest that these compounds possess antibacterial and antiviral properties due to their ability to interfere with specific biological targets such as enzymes involved in pathogen metabolism .
Case Studies
Several studies have highlighted the biological potential of [1,2,4]triazolo derivatives:
-
Study on c-Met Kinase Inhibition :
- A series of triazolo derivatives were evaluated for their ability to inhibit c-Met kinase. One notable compound demonstrated an IC50 value of 48 nM against c-Met kinase while exhibiting low micromolar activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Mechanistic Insights :
Data Summary
The following table summarizes the biological activities and IC50 values for selected compounds related to [1,2,4]triazolo derivatives:
Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
H12 | MGC-803 | 9.47 | ERK pathway inhibition |
H12 | HCT-116 | 9.58 | ERK pathway inhibition |
H12 | MCF-7 | 13.1 | ERK pathway inhibition |
22i | A549 | 0.83 | c-Met kinase inhibition |
22i | MCF-7 | 0.15 | c-Met kinase inhibition |
22i | HeLa | 2.85 | c-Met kinase inhibition |
属性
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O/c1-11-20-21-14-13(17-4-6-25(11)14)23-7-9-24(10-8-23)15(27)12-19-16-18-3-2-5-26(16)22-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPPXLEKNIJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN5C=CC=NC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。